molecular formula C12H17N3O4 B3081492 5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline CAS No. 1104467-53-9

5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline

Cat. No.: B3081492
CAS No.: 1104467-53-9
M. Wt: 267.28 g/mol
InChI Key: AUXNHAZTDUTSHK-UHFFFAOYSA-N
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Description

5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline is an organic compound with the molecular formula C12H17N3O4 It is a derivative of aniline, featuring a morpholine ring and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline typically involves the reaction of 2-nitroaniline with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require acidic or basic conditions, depending on the nature of the substituent.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino derivatives and substituted anilines.

Scientific Research Applications

5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The morpholine ring may also play a role in modulating the compound’s biological activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Morpholin-4-yl-2-oxoethoxy)aniline
  • 2-{2-[2-(morpholin-4-yl)ethoxy]ethoxy}ethan-1-ol

Uniqueness

5-[2-(morpholin-4-yl)ethoxy]-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(2-morpholin-4-ylethoxy)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c13-11-9-10(1-2-12(11)15(16)17)19-8-5-14-3-6-18-7-4-14/h1-2,9H,3-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXNHAZTDUTSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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